Lipophilicity (XLogP3-AA) Comparison: 4-Difluoromethyl vs. 4-Fluoro and 4,4-Difluoro Analogs
The computed lipophilicity (XLogP3-AA) of (2S,4S)-4-(difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid is 0.1, as reported by PubChem [1]. The 4-fluoro analog (CID 7195108) has an XLogP3-AA of -0.3 [2]. The increase of 0.4 log units reflects the lipophilic contribution of the –CHF₂ group relative to –F, which can improve membrane permeability without excessive hydrophobicity that would hinder aqueous solubility. No experimental logP/logD data were located in the retrieved sources for the target compound.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1 |
| Comparator Or Baseline | (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid (CID 7195108): XLogP3-AA = -0.3 |
| Quantified Difference | ΔXLogP3-AA = +0.4 log units for the target compound |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025 release) |
Why This Matters
Higher lipophilicity in the target compound may offer improved passive membrane permeability relative to the 4-fluoro analog, a critical parameter for intracellular target engagement in probe and lead optimization.
- [1] PubChem Compound Summary for CID 10910140. Computed XLogP3-AA value. View Source
- [2] PubChem Compound Summary for CID 7195108, (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid. Computed XLogP3-AA value. View Source
